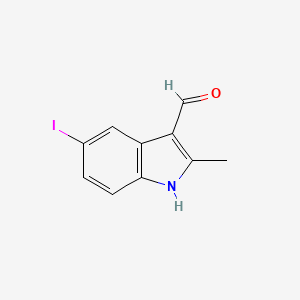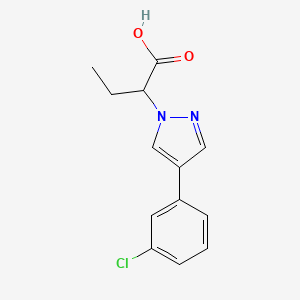
2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(4-(3-chlorophényl)-1H-pyrazol-1-yl)butanoïque est un composé organique avec une structure complexe qui comprend un cycle pyrazole et un groupe chlorophényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(4-(3-chlorophényl)-1H-pyrazol-1-yl)butanoïque implique généralement la formation du cycle pyrazole suivie de l'introduction du groupe chlorophényle. Une méthode courante inclut la réaction du 3-chlorobenzaldéhyde avec l'hydrazine pour former l'hydrazone correspondante, qui est ensuite cyclisée pour former le cycle pyrazole. Le pyrazole résultant est ensuite mis à réagir avec des dérivés d'acide butanoïque dans des conditions spécifiques pour donner le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(4-(3-chlorophényl)-1H-pyrazol-1-yl)butanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents comme l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium ou autres bases fortes dans des solvants polaires.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L'acide 2-(4-(3-chlorophényl)-1H-pyrazol-1-yl)butanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et antimicrobiennes.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(4-(3-chlorophényl)-1H-pyrazol-1-yl)butanoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-(4-(3-bromophényl)-1H-pyrazol-1-yl)butanoïque
- Acide 2-(4-(3-fluorophényl)-1H-pyrazol-1-yl)butanoïque
- Acide 2-(4-(3-méthylphényl)-1H-pyrazol-1-yl)butanoïque
Unicité
L'acide 2-(4-(3-chlorophényl)-1H-pyrazol-1-yl)butanoïque est unique en raison de la présence du groupe chlorophényle, qui confère des propriétés chimiques spécifiques telles qu'une réactivité accrue dans les réactions de substitution. Cela en fait un composé précieux pour diverses applications synthétiques et de recherche.
Propriétés
Formule moléculaire |
C13H13ClN2O2 |
|---|---|
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
2-[4-(3-chlorophenyl)pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-12(13(17)18)16-8-10(7-15-16)9-4-3-5-11(14)6-9/h3-8,12H,2H2,1H3,(H,17,18) |
Clé InChI |
ZMLXWSYJZHPCQY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)N1C=C(C=N1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


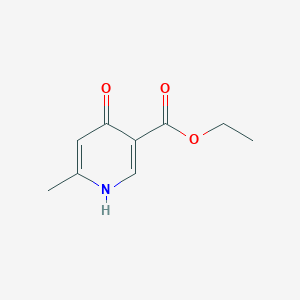
![5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11798902.png)
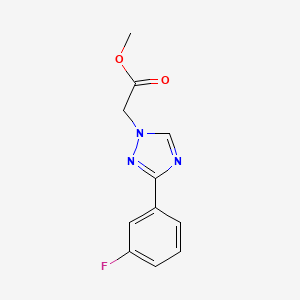
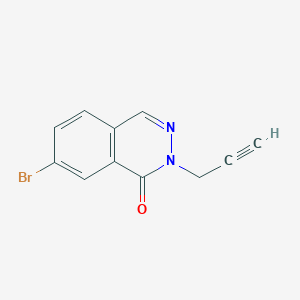
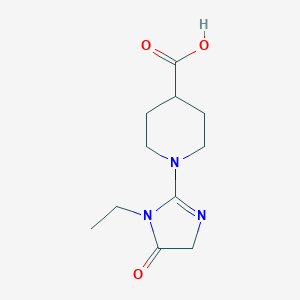

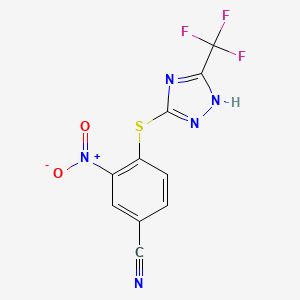

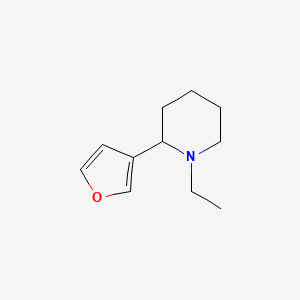
![Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11798943.png)
